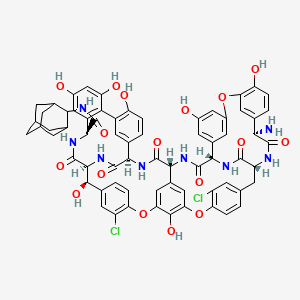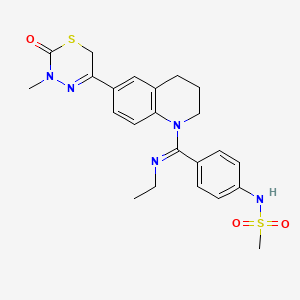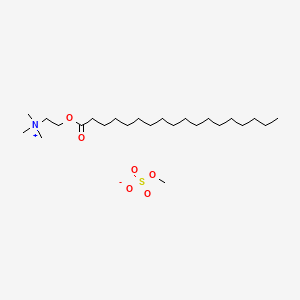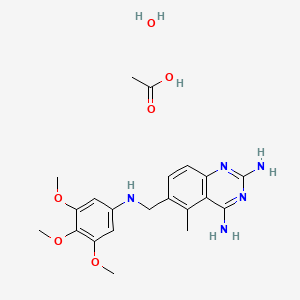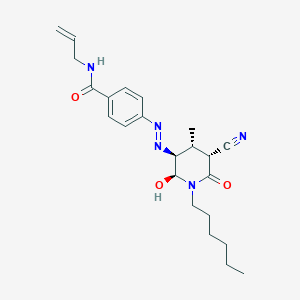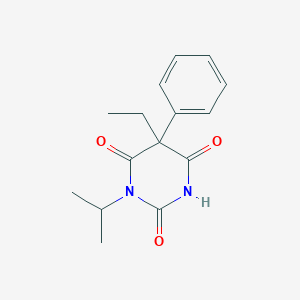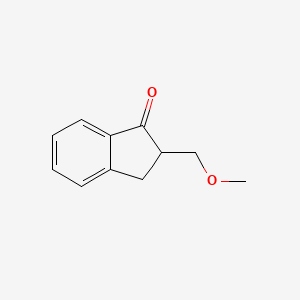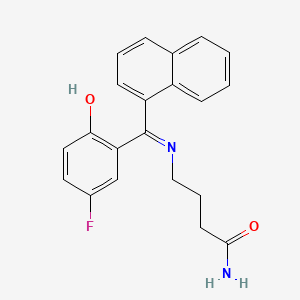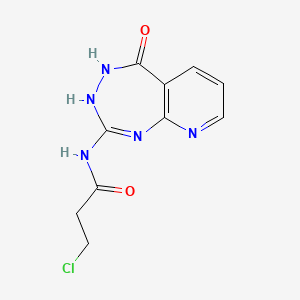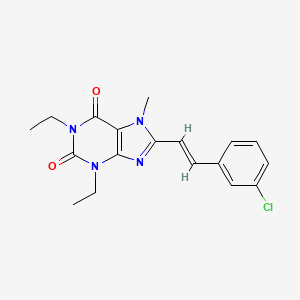
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic compound known for its role as a selective adenosine A2A receptor antagonist. This compound also inhibits monoamine oxidase B (MAO-B) with a Ki value of 70 nM, making it a potential candidate for research in Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine typically involves the reaction of 1,3-diethyl-7-methylxanthine with 3-chlorostyrene under specific conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chlorostyryl group.
Substitution: The chlorostyryl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted xanthine derivatives.
Scientific Research Applications
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor antagonism and MAO-B inhibition.
Biology: Investigated for its effects on cellular signaling pathways involving adenosine receptors.
Industry: Utilized in the development of new pharmaceuticals targeting neurological disorders.
Mechanism of Action
The compound exerts its effects primarily through two mechanisms:
Adenosine A2A Receptor Antagonism: By blocking these receptors, it modulates neurotransmitter release and has potential neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another xanthine derivative with adenosine receptor antagonism but lacks MAO-B inhibition.
Theophylline: Similar to caffeine, used primarily for its bronchodilator effects.
8-(3-Chlorostyryl)caffeine: A closely related compound with similar adenosine receptor antagonism and MAO-B inhibition properties.
Uniqueness
(E)-8-(3-Chlorostyryl)-1,3-diethyl-7-methylxanthine is unique due to its dual action on adenosine A2A receptors and MAO-B, making it a promising candidate for research in neurodegenerative diseases, particularly Parkinson’s disease .
Properties
CAS No. |
155271-63-9 |
|---|---|
Molecular Formula |
C18H19ClN4O2 |
Molecular Weight |
358.8 g/mol |
IUPAC Name |
8-[(E)-2-(3-chlorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19ClN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+ |
InChI Key |
JKACQRNPANNUPM-MDZDMXLPSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)Cl)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


